Defined Enantiomeric Configuration Enables Stereocontrolled Synthesis of FDA-Approved PDE5 Inhibitor Avanafil
(S)-Pyrrolidin-3-ylmethanol provides the requisite (2S)-2-(hydroxymethyl)pyrrolidine moiety for the synthesis of Avanafil, an FDA-approved PDE5 inhibitor [1]. The drug's chemical designation explicitly specifies the (S)-configuration: (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide [1]. The (R)-enantiomer of the pyrrolidine building block would produce the (2R)-diastereomer of Avanafil, a structurally distinct compound with unknown PDE5 inhibition activity.
| Evidence Dimension | Stereochemical requirement for active pharmaceutical ingredient synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 110013-19-9) yields the approved (S)-Avanafil diastereomer |
| Comparator Or Baseline | (R)-enantiomer (CAS 110013-18-8) would yield the (R)-Avanafil diastereomer |
| Quantified Difference | Stereochemical inversion leads to a different diastereomer; comparative PDE5 inhibition data not available for the (R)-diastereomer |
| Conditions | Synthetic incorporation into Avanafil via the (2S)-2-(hydroxymethyl)pyrrolidine intermediate |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for replicating the synthesis of Avanafil or developing related PDE5 inhibitors, as the stereochemistry is intrinsically linked to the drug's pharmacological profile.
- [1] NCATS Inxight Drugs. (n.d.). Avanafil. National Center for Advancing Translational Sciences. View Source
